N-Benzyl-N-methyl-2-nitro-4-[5-(pyridin-4-YL)-1,2,4-oxadiazol-3-YL]aniline
Description
N-Benzyl-N-methyl-2-nitro-4-[5-(pyridin-4-YL)-1,2,4-oxadiazol-3-YL]aniline is a complex organic compound that features a unique combination of functional groups, including a nitro group, a pyridine ring, and an oxadiazole ring
Properties
IUPAC Name |
N-benzyl-N-methyl-2-nitro-4-(5-pyridin-4-yl-1,2,4-oxadiazol-3-yl)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N5O3/c1-25(14-15-5-3-2-4-6-15)18-8-7-17(13-19(18)26(27)28)20-23-21(29-24-20)16-9-11-22-12-10-16/h2-13H,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJBBQKADAHVBNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2=C(C=C(C=C2)C3=NOC(=N3)C4=CC=NC=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-N-methyl-2-nitro-4-[5-(pyridin-4-YL)-1,2,4-oxadiazol-3-YL]aniline typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Nitration: Introduction of the nitro group into the aromatic ring.
Formation of the Oxadiazole Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Substitution Reactions: Introduction of the benzyl and methyl groups through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-N-methyl-2-nitro-4-[5-(pyridin-4-YL)-1,2,4-oxadiazol-3-YL]aniline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative.
Scientific Research Applications
N-Benzyl-N-methyl-2-nitro-4-[5-(pyridin-4-YL)-1,2,4-oxadiazol-3-YL]aniline has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Application in the development of novel materials with specific electronic and optical properties.
Biological Studies: Investigation of its biological activity and potential therapeutic effects.
Mechanism of Action
The mechanism of action of N-Benzyl-N-methyl-2-nitro-4-[5-(pyridin-4-YL)-1,2,4-oxadiazol-3-YL]aniline involves its interaction with specific molecular targets. The nitro group and aromatic rings can participate in various biochemical pathways, potentially affecting enzyme activity and receptor binding.
Comparison with Similar Compounds
Similar Compounds
N-Benzyl-N-methyl-2-nitroaniline: Lacks the oxadiazole and pyridine rings.
N-Benzyl-N-methyl-4-[5-(pyridin-4-YL)-1,2,4-oxadiazol-3-YL]aniline: Lacks the nitro group.
Uniqueness
N-Benzyl-N-methyl-2-nitro-4-[5-(pyridin-4-YL)-1,2,4-oxadiazol-3-YL]aniline is unique due to the presence of both the nitro group and the oxadiazole ring, which confer distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
